Ergocornine mesylate
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Overview
Description
Ergocornine mesylate is a derivative of ergocornine, which is one of the ergot alkaloids. Ergot alkaloids are naturally occurring compounds produced by fungi of the genus Claviceps. These compounds have significant pharmacological effects, particularly on the central nervous system, due to their structural similarity to neurotransmitters .
Preparation Methods
Ergocornine mesylate is synthesized from ergocornine, which is extracted from ergot fungi. The preparation involves the hydrogenation of the double bonds in the lysergic acid moiety of ergocornine, followed by mesylation to form the mesylate salt . Industrial production methods typically involve large-scale fermentation of Claviceps species, followed by extraction and purification of the desired alkaloid .
Chemical Reactions Analysis
Ergocornine mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Hydrogenation of ergocornine to form dihydroergocornine is a common reduction reaction.
Substitution: Mesylation is an example of a substitution reaction where a mesyl group is introduced.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and methanesulfonyl chloride for mesylation . The major products formed from these reactions include dihydroergocornine and various mesylate salts .
Scientific Research Applications
Ergocornine mesylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ergocornine mesylate involves its interaction with adrenergic, dopaminergic, and serotonergic receptors. It acts as a partial agonist/antagonist at these receptors, leading to various pharmacological effects . The compound’s hypotensive effects are attributed to its sympatholytic and adrenolytic actions, which result in decreased mean arterial pressure and cerebral blood flow .
Comparison with Similar Compounds
Ergocornine mesylate is part of a family of ergot alkaloids, which includes compounds like ergocristine, ergocryptine, and ergotamine . Compared to these compounds, this compound has unique pharmacological properties, such as its potent hypotensive effects and its use as a nootropic . Similar compounds include:
- Ergocristine
- Ergocryptine
- Ergotamine
- Dihydroergocornine
These compounds share structural similarities but differ in their specific pharmacological effects and applications.
Properties
CAS No. |
2706-67-4 |
---|---|
Molecular Formula |
C32H43N5O8S |
Molecular Weight |
657.8 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C31H39N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,23-,24+,26-,30-,31+;/m1./s1 |
InChI Key |
JSSWJSBXBKEBMS-JDFJKJGNSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Origin of Product |
United States |
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